Hycanthone mesylate

描述

甲磺酸依替米酯是由依替米酯和甲磺酸反应生成的甲磺酸盐。它最初被用作裂殖体杀虫剂,用于治疗由血吸虫属血吸虫和曼氏血吸虫引起的感染。 由于其毒性和潜在的致癌性,它已被其他药物如吡喹酮所取代 .

准备方法

合成路线和反应条件: 甲磺酸依替米酯是通过使依替米酯与甲磺酸按等摩尔量反应来合成的。该反应通常包括将依替米酯溶解在合适的溶剂中,例如乙醇或甲醇,然后加入甲磺酸。 然后将混合物在室温下搅拌直至反应完成,从而形成甲磺酸依替米酯 .

工业生产方法: 甲磺酸依替米酯的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业级溶剂和试剂,并严格控制反应条件,以确保最终产品的高产率和纯度 .

化学反应分析

反应类型: 甲磺酸依替米酯会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的亚砜和砜。

还原: 还原反应可以将其转化回母体化合物依替米酯。

取代: 它可以发生亲核取代反应,特别是在氨基乙基上。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

取代: 可以在温和条件下使用胺或硫醇等亲核试剂。

主要产品:

氧化: 亚砜和砜。

还原: 依替米酯。

科学研究应用

Anti-Parasitic Activity

Schistosomiasis Treatment

Hycanthone mesylate is primarily recognized for its anti-schistosomal properties. It has been shown to effectively inhibit the growth of Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The compound acts by interfering with the parasite's nerve function, leading to paralysis and eventual death of the worms .

Case Study: Efficacy Against S. haematobium

A clinical trial involving 1,035 cases of vesical schistosomiasis demonstrated that this compound was highly effective in treating infections caused by S. haematobium. The results indicated a significant reduction in parasite load among treated patients, showcasing the compound's therapeutic potential .

| Study | Sample Size | Infection Type | Treatment Outcome |

|---|---|---|---|

| Clinical Trial | 1,035 | S. haematobium | High efficacy reported |

Mechanism of Action

This compound intercalates into DNA and inhibits RNA synthesis in vitro, which may contribute to its schistosomicidal effects . Additionally, it has shown selective inhibition of acetylcholinesterase from schistosomes, while exhibiting less potency against mammalian enzymes, indicating a targeted mechanism that spares human tissues .

Oncological Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated in various clinical trials for its efficacy against advanced colorectal carcinoma and malignant lymphomas .

Case Study: Phase II Trials

- Colorectal Carcinoma : A Phase II study assessed the use of this compound as part of a chemotherapy regimen for patients with advanced colorectal cancer. Preliminary findings suggested improved outcomes when combined with other chemotherapeutic agents.

- Malignant Lymphomas : Another Phase II trial investigated the combination of this compound with Flagyl (metronidazole) for patients with advanced malignant lymphomas. The results indicated promising antitumor activity, warranting further investigation into its mechanisms and optimal dosing strategies .

| Cancer Type | Study Phase | Combination Treatment | Outcome |

|---|---|---|---|

| Colorectal Carcinoma | II | This compound + Other Agents | Improved outcomes |

| Malignant Lymphomas | II | This compound + Flagyl | Promising antitumor activity |

Toxicity and Safety Profile

While this compound demonstrates significant therapeutic potential, it is also important to consider its toxicity profile. Studies have indicated that it can be hepatotoxic at high doses, leading to hepatocellular injury . Therefore, understanding the dose-response relationship is critical in both clinical and research settings.

作用机制

甲磺酸依替米酯主要通过插入 DNA 发挥作用,从而抑制 RNA 合成。这导致寄生虫中重要细胞过程的破坏,导致麻痹和死亡。 此外,它还抑制曼氏血吸虫的乙酰胆碱酯酶 (AChE),进一步增强其杀裂殖体活性 .

类似化合物:

乙替米酯: 依替米酯的母体化合物,也用作裂殖体杀虫剂。

灭螺灵 D: 另一种具有类似抗血吸虫特性的噻吨酮衍生物。

比较:

甲磺酸依替米酯与乙替米酯: 甲磺酸依替米酯是乙替米酯的代谢产物,具有类似的作用机制,但效力更强。

甲磺酸依替米酯与灭螺灵 D: 两种化合物在结构和生物活性方面具有相似性,但甲磺酸依替米酯在某些应用中被发现更有效

总之,甲磺酸依替米酯是一种对血吸虫病治疗具有重要历史意义的化合物。尽管有毒性,但它仍然是科学研究中的一种宝贵工具,特别是在化学、生物学和医学领域。

相似化合物的比较

Lucanthone: A parent compound of hycanthone, also used as a schistosomicide.

Miracil D: Another thioxanthenone derivative with similar antischistosomal properties.

Comparison:

Hycanthone Mesylate vs. Lucanthone: this compound is a metabolite of lucanthone and has a similar mechanism of action but is more potent.

This compound vs. Miracil D: Both compounds share structural similarities and biological activities, but this compound has been found to be more effective in certain applications

生物活性

Hycanthone mesylate is a compound derived from hycanthone, primarily known for its use in the treatment of schistosomiasis, a parasitic disease caused by trematode worms. This article delves into the biological activity of this compound, focusing on its efficacy against various strains of Schistosoma, its pharmacokinetics, and potential side effects.

Pharmacological Profile

This compound exhibits significant biological activity, particularly as an antischistosomal agent. Its mechanism of action is believed to involve interference with the metabolism of schistosomes, leading to their death. The compound has been tested against different species of Schistosoma, notably Schistosoma japonicum and Schistosoma mansoni.

Efficacy Against Schistosoma Species

-

Against Schistosoma japonicum :

- Initial studies indicated that this compound was ineffective against S. japonicum when administered intramuscularly or orally at various dosages. In a series of experiments involving mice, no significant reduction in worm burden was observed after treatment with this compound .

- A study reported that even with multiple injections at varying dosages (50 mg/kg), the compound did not demonstrate schistosomicidal activity against this strain .

-

Against Schistosoma mansoni :

- In contrast, this compound showed promising results against S. mansoni. It was effective in reducing worm counts significantly in treated animals compared to controls . This discrepancy in efficacy between the two species suggests that the compound may have selective activity based on the schistosome strain.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:

- Absorption and Distribution : After administration, this compound reaches peak plasma concentrations within a few hours. Autoradiography studies indicated that the compound is distributed throughout the body, particularly within the intestinal tract and musculature surrounding the intestine of schistosomes .

- Metabolism : Minimal biotransformation occurs in schistosomes following administration, suggesting that the drug remains largely unchanged within the host and parasites .

Toxicological Considerations

Despite its therapeutic potential, this compound has raised concerns regarding toxicity:

Comparative Efficacy Table

| Schistosoma Species | Administration Route | Dosage (mg/kg) | Efficacy Observed |

|---|---|---|---|

| S. japonicum | Intramuscular | 50 | None |

| S. mansoni | Intramuscular | 100 | Significant reduction in worm burden |

Case Studies

Several case studies highlight the clinical application of this compound:

- A study involving eight patients with Schistosoma haematobium infestation reported variable efficacy; two patients developed mild side effects following a single intramuscular injection of 3 mg/kg .

- Research focusing on analogs of hycanthone has indicated that modifications to its structure can enhance antischistosomal activity while reducing mutagenic effects, paving the way for safer derivatives .

属性

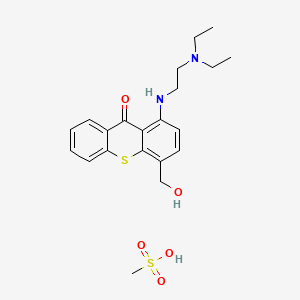

IUPAC Name |

1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S.CH4O3S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20;1-5(2,3)4/h5-10,21,23H,3-4,11-13H2,1-2H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEQGPPJCCUXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S.CH4O3S, C21H28N2O5S2 | |

| Record name | HYCANTHONE METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hycanthone methanesulfonate is an odorless yellow to yellow-orange powder. Bitter taste. (NTP, 1992) | |

| Record name | HYCANTHONE METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Freely soluble in 95% ethanol; slightly soluble in chloroform; very slightly soluble in acetone; practically insoluble or insoluble in benzene and ether., Very soluble in water. | |

| Record name | HYCANTHONE METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYCANTHONE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...A preferential binding of hycanthone to heterochromatin could be demonstrated for the nuclei of the Malpighian tubules of Triatoma infestans. In other cellular systems like cattle kidney cells in culture, plant cells, and mouse lymphocytes, the drug could be demonstrated to bind heterochromatin and euchromatin, irrespective of the packing state of the latter. When penetrating the various heterochromatin types (with the exception of T. infestans), the drug induced a chromatin loosening that could favor incidence of chromatin breaks. The variation of hycanthone binding to DNA in different cell types is possibly related to differences in composition, stereo-arrangement and stability of the DNA-protein complexes involved., ...Inhibition of RNA synthesis can be a possible explanation for the mechanism of the schistosomicidal action of hycanthone. /Salt not specified/, ...Hycanthone was shown to be a very potent inhibitor of monoamine oxidases from worms and mouse liver. Hycanthone also inhibited the specific and nonspecific cholinesterases of S. mansoni, but cholinesterase from mouse brain was not affected significantly by this drug. ... /Salt not specified/, ...Analysis of the ACh induced noise revealed that 1 microM hycanthone slightly increased the channel lifetime whereas the single channel conductance was not affected. It was concluded that the primary site of action of hycanthone is the 'transient state' or ACh bound but closed conformation of the ACh receptor ion channel, but this drug also has other sites of action (presynaptic nerve terminal and open conformation of ACh receptor-ion channel complex). /Salt not specified/, For more Mechanism of Action (Complete) data for HYCANTHONE MESYLATE (8 total), please visit the HSDB record page. | |

| Record name | HYCANTHONE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange powder | |

CAS No. |

23255-93-8 | |

| Record name | HYCANTHONE METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9H-Thioxanthen-9-one, 1-[[2-(diethylamino)ethyl]amino]-4-(hydroxymethyl)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23255-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hycanthone mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-(diethylamino)ethyl]-4-methoxy-9-oxoxanthene-1-amine monomethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYCANTHONE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48830NW22A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYCANTHONE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

289 °F approximately (NTP, 1992), approx 143 °C, MP: 173-176 °C (decomposes) /Hydrochloride/ | |

| Record name | HYCANTHONE METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYCANTHONE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。